1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine
CAS No.: 1020722-16-0
Cat. No.: VC2618045
Molecular Formula: C11H14BrFN2O2S
Molecular Weight: 337.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1020722-16-0 |
|---|---|
| Molecular Formula | C11H14BrFN2O2S |
| Molecular Weight | 337.21 g/mol |
| IUPAC Name | 1-(5-bromo-2-fluoro-4-methylsulfonylphenyl)piperazine |
| Standard InChI | InChI=1S/C11H14BrFN2O2S/c1-18(16,17)11-7-9(13)10(6-8(11)12)15-4-2-14-3-5-15/h6-7,14H,2-5H2,1H3 |
| Standard InChI Key | AAAWDEUPFZPDLH-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=C(C=C(C(=C1)F)N2CCNCC2)Br |
| Canonical SMILES | CS(=O)(=O)C1=C(C=C(C(=C1)F)N2CCNCC2)Br |
Introduction
Chemical Structure and Properties
1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine is characterized by its distinctive chemical structure, combining a piperazine heterocycle with a substituted phenyl ring. The compound's basic properties are summarized in Table 1.
Table 1: Basic Chemical Properties of 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine
| Property | Value |
|---|---|
| CAS Number | 1020722-16-0 |
| Molecular Formula | C₁₁H₁₄BrFN₂O₂S |
| Molecular Weight | 337.21 g/mol |
| Physical State | Solid |
| Boiling Point | 511.5±50.0 °C (Predicted) |
| Density | 1.533±0.06 g/cm³ (Predicted) |
| pKa | 8.57±0.10 (Predicted) |
The structure features a piperazine ring, which is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This piperazine moiety is a common structural element found in many biologically active compounds and approved pharmaceuticals. The phenyl ring attached to the piperazine contains three key substituents: a fluoro group at position 2, a bromo group at position 5, and a methylsulfonyl group at position 4. These electron-withdrawing groups significantly influence the electronic distribution within the molecule, affecting its reactivity and binding properties.
Chemical Stability and Reactivity
The stability of 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine is influenced by several environmental factors. The compound's reactivity profile is primarily determined by the electronic effects of its substituents.
The stability of this compound is significantly affected by pH and temperature variations. Under extreme pH conditions, it may undergo hydrolysis, particularly affecting the methylsulfonyl group. Additionally, the presence of strong oxidizing agents can lead to undesired reactions. The electron-withdrawing effects of the halogens (fluoro and bromo) and the sulfonyl group enhance the electrophilicity of the phenyl ring, making it susceptible to nucleophilic attack under appropriate conditions.
The piperazine portion of the molecule contributes basic properties to the compound, with a predicted pKa of 8.57, indicating moderate basicity. This property is relevant for both its chemical behavior in solution and its potential biological interactions in physiological environments, particularly concerning membrane permeability and receptor binding .
Pharmacological Properties and Applications
1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine belongs to a class of compounds that have demonstrated potential interactions with various neurotransmitter receptors, particularly serotonin receptors. The primary pharmacological interest in this compound stems from its potential interaction with serotonin receptors, specifically the 5-HT2A receptor subtype.
Structurally related phenylpiperazine compounds have shown significant binding affinity for various serotonin receptor subtypes. For example, 1-[2-(4-Methoxyphenyl)phenyl]piperazine exhibits potent antagonistic activity at the 5-HT7 receptor (Ki=2.6nM) while showing substantially lower affinity for the 5-HT1A receptor (Ki=476nM) . This selectivity profile makes compounds in this structural class particularly interesting for neuropsychiatric research.
The specific substitution pattern on the phenyl ring of 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine likely confers unique receptor binding properties. The electron-withdrawing nature of the fluoro, bromo, and methylsulfonyl substituents would be expected to influence the electronic density of the aromatic ring, potentially enhancing specific receptor interactions through electronic and steric effects.
Comparison with Structurally Related Compounds
Understanding structure-activity relationships is crucial for medicinal chemistry research. A closely related compound to 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine is its homologue 1-[(5-Bromo-2-fluoro-4-methylsulfonyl)phenyl]-homopiperazine (CAS: 1020722-22-8).
Table 2: Comparison of 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine with its Homopiperazine Analogue
| Property | Piperazine Derivative | Homopiperazine Derivative |
|---|---|---|
| CAS Number | 1020722-16-0 | 1020722-22-8 |
| Molecular Formula | C₁₁H₁₄BrFN₂O₂S | C₁₂H₁₆BrFN₂O₂S |
| Molecular Weight | 337.21 g/mol | 351.23 g/mol |
| Boiling Point | 511.5±50.0 °C | 514.8±50.0 °C |
| Density | 1.533±0.06 g/cm³ | 1.477±0.06 g/cm³ |
| pKa | 8.57±0.10 | 10.10±0.20 |
The homopiperazine analogue contains a seven-membered ring instead of the six-membered piperazine ring, which significantly affects its basicity (higher pKa) and potentially its receptor binding properties and pharmacokinetic profile .
Other structurally related compounds include various phenylpiperazines that have been explored as potential serotonin receptor ligands. For instance, compounds featuring biphenyl systems connected to piperazine have shown promising activity profiles. The structure-activity relationship studies of these compounds have demonstrated that the nature and position of substituents on the phenyl ring significantly influence receptor selectivity and binding affinity .
Current Research and Future Directions
Research involving 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine is primarily focused on understanding its pharmacological properties and potential applications in developing novel therapeutic agents. The compound's structural features suggest potential utility in the development of neuropsychiatric medications, particularly those targeting serotonergic systems.
Future research directions may include:
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Detailed receptor binding studies to characterize its interaction with specific serotonin receptor subtypes
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Structure modifications to enhance selectivity and potency
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Investigation of its potential as a positron emission tomography (PET) radiotracer, similar to studies conducted with related phenylpiperazine compounds
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Exploration of its utility as a chemical probe for understanding neurochemical processes
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